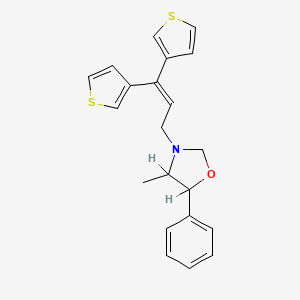
4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a methoxyphenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid typically involves the following steps:
Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 4-methoxythiophenol with a suitable alkylating agent to form the methoxyphenylthio intermediate.
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Coupling Reaction: The methoxyphenylthio intermediate is then coupled with the nitrated benzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylthioacetic acid
- 3-Nitrobenzoic acid
- 4-Methoxyphenylthioethanol
Uniqueness
4-(((4-Methoxyphenyl)thio)methyl)-3-nitrobenzoic acid is unique due to the presence of both the methoxyphenylthio and nitrobenzoic acid moieties in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
103439-89-0 |
|---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfanylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO5S/c1-21-12-4-6-13(7-5-12)22-9-11-3-2-10(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
FUMAXMUVRHUZST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















